Product packaging for 1-Methoxy-3-(sulfinylamino)benzene(Cat. No.:CAS No. 17420-00-7)

1-Methoxy-3-(sulfinylamino)benzene

Cat. No.: B100075
CAS No.: 17420-00-7
M. Wt: 169.2 g/mol
InChI Key: QWAFSXBHVNRFPA-UHFFFAOYSA-N
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Description

1-Methoxy-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . It is supplied at a purity of 95% and is identified by the CAS Registry Number 17420-00-7 . As a benzene derivative with both methoxy and sulfinylamino functional groups, it belongs to a class of compounds that are often utilized in organic synthesis and as building blocks for the development of more complex molecules in pharmaceutical and materials science research . The specific sulfinylamino moiety suggests potential utility in reactions involving sulfur-nitrogen bond chemistry. Researchers value this compound for exploring novel synthetic pathways and developing new chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2S B100075 1-Methoxy-3-(sulfinylamino)benzene CAS No. 17420-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-3-6(5-7)8-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAFSXBHVNRFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methoxy 3 Sulfinylamino Benzene and Analogous Aryl Sulfinylamines

Established Synthetic Pathways to N-Sulfinylanilines

Traditional methods for the synthesis of N-sulfinylanilines, including the specific target 1-Methoxy-3-(sulfinylamino)benzene, have relied on a set of dependable, albeit sometimes harsh, chemical reactions. These foundational pathways have been instrumental in providing access to this class of compounds for further study and application.

Condensation Reactions Utilizing Thionyl Chloride or Related Reagents

The most direct and long-established method for the synthesis of N-sulfinylanilines is the condensation reaction between a primary aniline (B41778) and thionyl chloride (SOCl₂). researchgate.netmasterorganicchemistry.com In this reaction, the aniline, such as 3-methoxyaniline, acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is typically performed in an inert solvent, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netcbijournal.com The reaction proceeds via a chlorosulfinylamine intermediate, which then eliminates HCl to furnish the final N-sulfinylaniline product. While effective, this method's requirement for noxious reagents like thionyl chloride and the production of corrosive byproducts are notable drawbacks. nih.gov The general transformation is a cornerstone of sulfinylamine chemistry due to its simplicity and the ready availability of the starting materials. masterorganicchemistry.com

General Reaction Scheme:

Ar-NH₂ + SOCl₂ → Ar-N=S=O + 2 HCl

Reactions Involving N-Alkyl Sulfoximines and Arynes

A more recent, yet established, pathway involves the reaction of N-alkyl sulfoximines with arynes generated in situ. nih.govjyu.fi This methodology provides access to ortho-sulfinylanilines under mild conditions with good yields and a broad substrate scope. nih.govjyu.fi The aryne, a highly reactive intermediate, is typically generated from an ortho-silylaryl triflate precursor. The N-alkyl sulfoximine (B86345) then engages in a reaction with the aryne, leading to the formation of the o-sulfinylaniline product. nih.govjyu.fi The structure of a product formed through this transformation has been confirmed by single-crystal X-ray diffraction, lending strong support to the viability of this synthetic route. jyu.fi

Nucleophilic Substitution and Condensation Approaches for Aryl Sulfinylamine Scaffolds

Nucleophilic aromatic substitution (SNAr) provides another strategic approach to aryl sulfinylamine scaffolds, particularly for aromatic rings activated by electron-withdrawing groups. wikipedia.orglibretexts.org In a hypothetical SNAr route to a compound like this compound, a precursor such as 1-fluoro-3-methoxy-nitrobenzene could react with a sulfinylamine source. The nitro group in the ortho or para position activates the ring, facilitating the displacement of the halide by the nucleophile. wikipedia.orglibretexts.org The reaction proceeds through a stabilized Meisenheimer complex intermediate. libretexts.org

Condensation reactions, beyond the use of thionyl chloride, can also be employed. For instance, methods for creating related sulfur-nitrogen bonds, such as in sulfonamides, often involve the reaction of an amine with a sulfonyl chloride. cbijournal.comresearchgate.net By analogy, pre-formed sulfinyl chlorides can react with anilines to yield N-sulfinylanilines, though sulfinyl chlorides themselves are often prepared using thionyl chloride and can be sensitive to hydrolysis. nih.gov

Emerging Catalytic Strategies in Aryl Sulfinylamine Synthesis

To overcome the limitations of traditional methods, researchers have focused on developing milder and more versatile catalytic strategies. These emerging approaches, utilizing photocatalysis and transition metals, offer improved functional group tolerance and efficiency.

Photocatalytic Approaches for Sulfinamide and Sulfinylamine Formation

Photocatalysis has emerged as a powerful tool for the formation of sulfur-nitrogen bonds under mild conditions. rsc.orgrsc.org One approach involves the photocatalytic reaction of commercially available potassium trifluoro(organo)borates with N-sulfinylamines to generate a variety of alkyl and aryl sulfinamides in moderate to high yields. rsc.orgrsc.org Aryl radicals can also be generated from aryl diazonium salts via photocatalysis and subsequently trapped by sulfinylamine reagents. nih.govacs.org These light-mediated reactions often exhibit high functional group tolerance and can even be performed on a gram scale. rsc.orgrsc.org

Photocatalytic Method Radical Source Sulfur Reagent Product Type Key Features
Alkylation/Arylation rsc.orgrsc.orgPotassium trifluoro(organo)boratesN-Aryl/Alkyl SulfinylaminesSulfinamidesConvenient, moderate to high yields, gram-scale possible.
Arylation nih.govacs.orgAryl diazonium saltsSulfinylamine ReagentsAryl SulfinamidesUtilizes readily available anilines, mild conditions.
Decarboxylative Coupling acs.orgAlkyl Carboxylic AcidsN-Alkoxy SulfinylamineN-Alkoxy SulfinamidesBroad functional group tolerance, divergent synthesis possible.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Nickel)

Transition metal catalysis, particularly with palladium and nickel, has enabled the synthesis of sulfinamides from aryl halides, which are widely available building blocks. acs.orgnih.govnih.gov A recently developed palladium-catalyzed reaction couples aryl or alkenyl (pseudo)halides with N-sulfinylamines. acs.orgorganic-chemistry.org This method is notable for its mild conditions, broad generality, and high functional group tolerance, avoiding the need for pre-formed, highly reactive organometallic reagents. nih.govnih.gov Optimized conditions often utilize a specific palladium catalyst, such as SPhos Pd G3, with a reductant like cesium formate. organic-chemistry.org

Nickel catalysis has also proven effective. A dual nickel photocatalytic system can be used for the N-arylation of free NH-sulfoximines with bromoarenes. organic-chemistry.org Furthermore, nickel catalysts can facilitate the C-N cross-coupling of N-arylsulfonamides with aryl bromides to produce N,N-diarylsulfonamides. organic-chemistry.org These metal-catalyzed approaches represent a significant advance, allowing for the late-stage functionalization of complex molecules. nih.gov

Catalytic System Aryl Source Sulfur Reagent Catalyst Example Key Advantages
Palladium Catalysis acs.orgorganic-chemistry.orgAryl/Alkenyl HalidesN-Triisopropylsilyl sulfinylamine (TIPS-NSO)SPhos Pd G3Mild conditions, high functional group tolerance, broad scope.
Nickel Catalysis organic-chemistry.orgorganic-chemistry.orgAryl BromidesNH-Sulfoximines / N-ArylsulfonamidesNi(cod)(DQ)Ligandless (in some cases), applicable to late-stage derivatizations.

Regioselective Synthesis Considerations for Methoxy-Substituted Aryl Sulfinylamines

The synthesis of N-sulfinylamines is most commonly achieved by the reaction of the corresponding aniline with thionyl chloride (SOCl₂). wikipedia.org The regioselectivity of this transformation in substituted anilines, such as the isomers of anisidine (methoxyaniline), is a critical consideration for accessing specific isomers like this compound. The electronic properties of the methoxy (B1213986) group (-OCH₃) play a pivotal role in directing the outcome of chemical reactions on the aromatic ring.

The methoxy group is a powerful electron-donating group through resonance, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, it deactivates the ring towards nucleophilic aromatic substitution. While the formation of an N-sulfinylamino group from an aniline is not a direct electrophilic aromatic substitution on the ring, the electronic environment of the amino group, influenced by the methoxy substituent, can affect the reactivity of the aniline precursor.

Studies on the peroxidative metabolism of anisidine isomers have shown differences in the reactivity of the intermediates formed, highlighting the influence of the methoxy group's position. nih.gov In the context of N-sulfinylation, the relative nucleophilicity of the nitrogen atom in the anisidine isomers is a key factor.

The synthesis of specific methoxy-substituted N-sulfinylanilines has been reported, providing insights into the feasibility of these reactions. For instance, 4-methoxy-N-sulfinylaniline can be synthesized from p-anisidine (B42471) and 1H-imidazole-1-sulfinyl chloride. researchgate.net The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has also been developed, starting from 4-methoxybenzene-1-sulfonyl chloride, which undergoes a series of transformations including nitration. nih.gov The regioselectivity of the nitration step in this synthesis is crucial and is influenced by the directing effects of the existing substituents.

While direct comparative studies on the N-sulfinylation of all three anisidine isomers under identical conditions are not extensively documented in the readily available literature, the general principles of electronic effects in aromatic compounds suggest that the nucleophilicity of the amino group, and thus its reactivity towards thionyl chloride, will be influenced by the position of the methoxy group. The ortho and para isomers, where the methoxy group can directly donate electron density to the amino group via resonance, would be expected to be more reactive than the meta isomer. However, steric hindrance from the ortho-methoxy group might slightly temper its reactivity compared to the para isomer. For the meta isomer, the electron-donating effect is primarily inductive, leading to a lesser increase in the nucleophilicity of the amino group compared to the ortho and para isomers.

The following table summarizes the expected relative reactivity of anisidine isomers in N-sulfinylation reactions based on electronic effects:

Anisidine IsomerPosition of Methoxy GroupExpected Electronic Effect on Amino GroupPredicted Relative Reactivity
o-AnisidineOrthoStrong electron-donating (resonance), possible steric hindranceHigh
m-Anisidine (B1676023)MetaModerate electron-donating (inductive)Moderate
p-AnisidineParaStrong electron-donating (resonance)High

Scale-Up and Process Optimization in Academic Synthesis of Aryl Sulfinylamines

The transition of a synthetic procedure from a small laboratory scale to a larger, academic-level production (gram to kilogram scale) presents a unique set of challenges. This is particularly true for modern synthetic methods like palladium-catalyzed cross-coupling and photocatalytic reactions, which are often employed in the synthesis of complex molecules, including aryl sulfinylamines and their derivatives.

Palladium-Catalyzed Amination:

Palladium-catalyzed amination of aryl halides is a powerful and general method for the formation of C-N bonds and has been successfully applied on an industrial scale. scispace.com In an academic setting, scaling up these reactions requires careful consideration of several factors to maintain efficiency and safety. Key parameters that often require re-optimization include catalyst loading, reaction time, temperature, and purification methods. torvergata.it For instance, catalyst loadings that are effective on a milligram scale may become economically or practically unfeasible at a larger scale.

A critical aspect of scaling up palladium-catalyzed reactions is the management of heat transfer, especially for exothermic reactions. The choice of solvent and the physical setup of the reaction are crucial for maintaining a controlled temperature profile. Furthermore, the removal of palladium residues from the final product is a significant challenge, particularly for compounds intended for biological applications.

The following table provides a hypothetical example of parameters that might be adjusted when scaling up a palladium-catalyzed amination reaction in an academic laboratory, based on common practices reported in the literature.

ParameterSmall-Scale (e.g., 0.5 mmol)Academic Scale-Up (e.g., 50 mmol)
Catalyst Loading 1-2 mol%0.1-0.5 mol%
Ligand to Metal Ratio 1.2:1 to 2:11.1:1 to 1.5:1
Reaction Time 2-12 hours12-24 hours
Solvent Volume 0.1 - 0.2 M0.5 - 1.0 M
Purification Flash ChromatographyRecrystallization / Distillation

Photocatalytic Synthesis:

Photocatalytic reactions offer a green and efficient alternative for the synthesis of various organic compounds. However, their scale-up is often hampered by the "light penetration problem." researchgate.net As the reaction volume increases, the path length for light to travel through the reaction mixture becomes longer, leading to a non-uniform irradiation and a decrease in reaction efficiency. acs.org

To address this, various reactor designs have been developed for larger-scale photochemical transformations in academic and industrial settings. These include continuous-flow reactors, which offer excellent control over reaction parameters and uniform irradiation of the reaction mixture. torvergata.it The optimization of a photocatalytic process for scale-up involves a detailed analysis of factors such as the photocatalyst concentration, light intensity, and wavelength. acs.org

The table below illustrates potential adjustments for scaling up a photocatalytic reaction in a university laboratory, drawing from established principles.

ParameterLab-Scale Batch (e.g., 1 mmol)Academic Scale-Up (Flow Reactor)
Reactor Type Round-bottom flask with external lampCapillary or tube flow reactor
Light Source Compact fluorescent lamp (CFL)High-power LEDs
Photocatalyst Loading 1-5 mol%0.5-2 mol%
Residence Time 6-24 hours (reaction time)30 minutes - 2 hours
Throughput ~0.1 g/day 1-10 g/hour

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 1 Methoxy 3 Sulfinylamino Benzene

Electrophilic Aromatic Substitution (EAS) Pathways Involving the Methoxy (B1213986) and Sulfinylamino Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. masterorganicchemistry.com

Substituents on a benzene ring direct incoming electrophiles to specific positions—ortho, meta, or para. libretexts.org This directional influence is a consequence of how the substituent affects the stability of the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org

The methoxy group (-OCH3) is a potent ortho, para-director. libretexts.org This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic ring through resonance (+M effect). vaia.comorganicchemistrytutor.com This donation of electron density is most pronounced at the ortho and para positions, making them more nucleophilic and thus more attractive to electrophiles. organicchemistrytutor.comyoutube.com While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is significantly stronger and dominates the directing effect. vaia.commasterorganicchemistry.com

The sulfinylamino group (-N=S=O) , by contrast, is an electron-withdrawing group. This is analogous to the N-sulfinyl group in N-sulfinyl imines, which is recognized for its electron-withdrawing nature. wikipedia.org Groups with a positively polarized atom directly attached to the ring tend to be meta-directors. libretexts.org Electron-withdrawing groups pull electron density away from the aromatic ring, particularly from the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.orgpsiberg.com

Substituent Inductive Effect Resonance Effect Overall Effect Directing Preference
Methoxy (-OCH3)-I (withdrawing)+M (donating)ActivatingOrtho, Para
Sulfinylamino (-NSO)-I (withdrawing)-M (withdrawing)DeactivatingMeta

Substituents are classified as activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to benzene. libretexts.orgmasterorganicchemistry.com Activating groups donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles, while deactivating groups withdraw electron density, making the ring less reactive. libretexts.orgpsiberg.comyoutube.com

The methoxy group is a strong activating group. vaia.com By donating electron density through resonance, it significantly increases the reactivity of the benzene ring towards electrophilic attack. organicchemistrytutor.comquora.com Anisole (B1667542) (methoxybenzene), for example, undergoes bromination much faster than benzene. libretexts.org This activation is most significant at the ortho and para positions. vaia.comorganicchemistrytutor.com Interestingly, the meta positions in anisole are slightly deactivated relative to benzene due to the inductive effect. vaia.com

The sulfinylamino group is a deactivating group. wikipedia.org Electron-withdrawing groups decrease the electron density of the aromatic π system, making it less attractive to electrophiles and thus slowing down the reaction rate. youtube.comwikipedia.org

Nucleophilic Reactivity at the Sulfinyl Group

The sulfinylamino group (-N=S=O) contains a sulfur-nitrogen double bond, which is susceptible to nucleophilic attack. The sulfur atom is electrophilic and can react with a variety of nucleophiles.

Addition Across the N=S Bond in Aromatic Sulfinylamines

Aromatic sulfinylamines, also known as N-sulfinylanilines, can undergo addition reactions across the N=S double bond. wikipedia.org For instance, they can act as dienophiles in cycloaddition reactions. wikipedia.org Radical additions to the sulfur atom of sulfinylamines have also been reported, proceeding with high rate constants. rsc.org The kinetic preference is for addition to the sulfur atom, even though addition to the nitrogen atom may be thermodynamically favored. rsc.org

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

Aryl sulfinylamines react readily with a range of organometallic reagents. These reactions are synthetically valuable for creating new carbon-sulfur bonds and accessing various sulfur-containing functional groups, such as sulfinamides.

The addition of Grignard, organolithium, and organozinc reagents to N-silyl sulfinylamines is a versatile method for preparing primary sulfinamides. acs.org The reaction proceeds via nucleophilic attack of the organometallic reagent at the electrophilic sulfur atom. acs.orgnih.gov This methodology is compatible with a wide array of functional groups on the organometallic partner. acs.orgnih.gov

Similarly, a one-pot synthesis of sulfinamides has been developed using organometallic reagents (Grignard or organolithium), a sulfur dioxide surrogate (DABSO), and amines. nih.gov This process involves the in situ formation of a metal sulfinate, which is then converted to a sulfinyl chloride intermediate before reacting with an amine. nih.govacs.org

The following table summarizes the types of organometallic reagents that have been successfully reacted with sulfinylamine derivatives to form sulfinamides and related compounds.

Organometallic Reagent Type Substrate Type Product Type Key Features
Grignard Reagents (ArMgX, R-MgX)N-Silyl Sulfinylamines, N-Sulfinyl-O-arylhydroxylamines, N-(2-chloroethylidene)-tert-butylsulfinamidePrimary Sulfinamides, Sulfoximines, Terminal N-tert-butylsulfinyl aziridinesBroad scope including aryl, heteroaryl, and alkyl Grignard reagents. acs.orgnih.govorganic-chemistry.org Tolerates varied steric and electronic properties. acs.org
Organolithium Reagents (ArLi, R-Li)N-Silyl Sulfinylamines, N-Sulfinyl-O-arylhydroxylaminesPrimary Sulfinamides, SulfoximinesOften generated in situ from aryl halides or via deprotonation. acs.orgnih.gov Effective for complex, pharmaceutically relevant cores. acs.org
Organozinc Reagents (ArZnCl)N-Silyl SulfinylaminesPrimary SulfinamidesGenerated from Grignard reagents and ZnCl2. acs.org Offers an alternative for specific substrates. acs.org
Organocerium ReagentsN-(2-chloroethylidene)-tert-butylsulfinamideTerminal N-tert-butylsulfinyl aziridinesProvides good diastereomeric ratios in additions to chiral sulfinylimines. organic-chemistry.org

Pericyclic and Cycloaddition Reactions of Aryl Sulfinylamines (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. youtube.comyoutube.com

Aryl sulfinylamines, such as N-sulfinylaniline, can participate in Diels-Alder reactions, demonstrating their versatility in cycloaddition chemistry. They can function either as a diene or a dienophile depending on the reaction partner. wikipedia.orgresearchgate.net

In reactions with dienophiles like norbornene and norbornadiene, N-sulfinylanilines act as dienes. researchgate.net The aromatic ring and the N=S bond together form a 1-aza-3-thia-1,3-diene system. The cycloaddition results in the formation of benzo-ortho-thiazine structures. researchgate.net For instance, the reaction of meta-N-sulfinyl toluidine with norbornene shows regioselectivity, with the norbornene adding para to the methyl group. researchgate.net

Sulfinylamines can also act as dienophiles. wikipedia.org This reactivity is part of a broader class of reactions involving heterosubstituted dienophiles. scholaris.ca Furthermore, sulfur-substituted 1,3-dienes can undergo tandem Diels-Alder and retro-ene reactions, providing a stereocontrolled route to cyclohexenes. nih.gov

Redox Chemistry of the Sulfinylamino Moiety

The sulfinylamino group (-N=S=O) in 1-methoxy-3-(sulfinylamino)benzene is a versatile functional group capable of undergoing both oxidation and reduction, targeting the sulfur atom which is in an intermediate oxidation state. These transformations provide pathways to other important sulfur-containing functional groups.

The oxidation of the sulfinylamino moiety in N-sulfinylanilines to the corresponding sulfonylamino or related sulfonimidoyl derivatives involves the conversion of the sulfur(IV) center to a higher oxidation state, typically sulfur(VI). While the direct oxidation of an N-sulfinylamine to a nitroso-sulfone is not extensively detailed, the oxidation of analogous sulfur compounds provides insight into potential synthetic routes. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation, often employing oxidizing agents like hydrogen peroxide or peroxyacids. libretexts.org

In a related transformation, N-sulfinyltritylamine can be used to synthesize sulfonimidoyl chlorides, which involves an oxidation step using tert-butyl hypochlorite. researchgate.net This suggests that strong oxidizing agents are capable of reacting with the sulfinylamino framework. The oxidation of this compound would likely proceed by attacking the sulfur atom, inserting one or more oxygen atoms to form a sulfonyl-containing group.

Potential reagents for the oxidation of the sulfinylamino group are summarized in the table below.

Oxidizing Agent Potential Product Reaction Analogy
Peroxyacids (e.g., m-CPBA)Sulfonylamino derivative (Ar-N(O)=S=O)Oxidation of sulfides to sulfones libretexts.org
Hydrogen Peroxide (H₂O₂)Sulfonylamino derivative (Ar-N(O)=S=O)Oxidation of sulfides to sulfoxides libretexts.org
Potassium Permanganate (KMnO₄)Likely over-oxidation and cleavageGeneral strong oxidizing agent
tert-Butyl Hypochlorite (t-BuOCl)Chloro-sulfonimidoyl derivativeSynthesis of sulfonimidoyl chlorides researchgate.net

The reduction of the sulfinylamino group in this compound would involve the cleavage of the nitrogen-sulfur and/or sulfur-oxygen bonds to yield amines and reduced sulfur species like sulfides or thiols. The specific products would depend on the reducing agent and the reaction conditions. The conversion of the sulfinyl group to a sulfide (B99878) represents a reduction of the sulfur center.

Analogous reductions of other sulfur-oxygen compounds are well-documented. For instance, sulfoxides can be reduced to sulfides using various reagents, including sodium iodide with a sulfonic acid catalyst. The reduction of disulfides (R-S-S-R) to thiols (R-SH) is a common transformation in organic chemistry, often achieved with reagents like zinc and acid. libretexts.orgopenstax.org These reactions highlight the susceptibility of oxidized sulfur species to reduction.

For this compound, a strong reducing agent would be required to cleave the stable N=S=O linkage. This could potentially lead to the formation of 3-methoxyaniline and an inorganic sulfur compound, or under different conditions, to a thiol or sulfide derivative.

Common reducing agents and their potential outcomes are listed below.

Reducing Agent Potential Product(s) Reaction Analogy
Zinc/Acid3-Methoxyaniline, H₂S/S²⁻Reduction of disulfides to thiols libretexts.org
Lithium Aluminum Hydride (LiAlH₄)3-Methoxyaniline, inorganic sulfur speciesGeneral strong reducing agent
Sodium Borohydride (NaBH₄)Likely unreactive or slow reactionMilder reducing agent
Raney Nickel3-Methoxyaniline, Nickel SulfideDesulfurization reactions

Rearrangement Reactions and Isomerizations within the Sulfinylamino Framework

The N-sulfinylamino group can participate in intriguing rearrangement and isomerization reactions. According to X-ray crystallography studies, the C-N=S=O core of sulfinylamines is typically planar with a syn geometry, which suggests that syn-anti isomerization is a conceivable process. wikipedia.org

More complex skeletal changes can also occur. A notable transformation observed in related N-aryl sulfamates is the thermal rearrangement to para-sulfonyl anilines. nih.gov This reaction proceeds through an intermolecular mechanism, initiated by the formation of a key N(sp²)-SO₃ intermediate. nih.govchemrxiv.orgchemrxiv.org Although the starting material is a sulfamate (B1201201) (Ar-NH-SO₃⁻) rather than a sulfinylamine (Ar-N=S=O), this highlights a pathway for migrating a sulfur-containing group from the nitrogen to the aromatic ring in anilines. A similar electrophilic aromatic substitution mechanism could be envisioned for N-sulfinylanilines under certain conditions.

Furthermore, computational studies on the reaction of N-sulfinylanilines with N-arylhydroxylamines have proposed a retro-[2π+2σ] cycloaddition that proceeds through a stepwise diradical mechanism. researchgate.netnih.gov This points to the potential for N-sulfinylanilines to engage in pericyclic and radical-mediated rearrangements.

Reaction Type Description Key Intermediates/States Reference
Geometric IsomerizationInterconversion between syn and anti conformers around the N=S bond.Planar C-N=S=O core wikipedia.org
Sulfamate-Sulfonylaniline RearrangementIntermolecular migration of a sulfonyl group from nitrogen to the para position of the aniline (B41778) ring.N(sp²)-SO₃ intermediate nih.gov, chemrxiv.org, chemrxiv.org
chemrxiv.orgresearchgate.net-Sigmatropic RearrangementObserved in related O-sulfenylated arylhydroxylamines, suggesting potential for similar pathways.Five-membered transition state researchgate.net
Retro-[2π+2σ] CycloadditionProposed mechanism for N-N bond formation involving N-sulfinylanilines.Diradical species researchgate.net, nih.gov

Mechanistic Studies of Cross-Coupling Reactions Involving N-Sulfinylanilines

N-Sulfinylanilines, including this compound, have emerged as valuable partners in metal-catalyzed cross-coupling reactions. A significant application is the palladium-catalyzed addition of aryl or alkenyl (pseudo)halides to the N-sulfinylamine moiety to synthesize sulfinamides. nih.gov This transformation offers a direct route to these useful compounds from readily available starting materials under mild conditions. nih.gov

The mechanism of this reaction is believed to follow a classical palladium-catalyzed cross-coupling cycle. Mechanistic investigations of related couplings, such as those involving aryl sulfinates, provide a framework for understanding this process. nih.gov

The proposed catalytic cycle likely involves the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Coordination/Transmetalation-like Step : The N-sulfinylamine coordinates to the Pd(II) center. This is followed by a step analogous to transmetalation or migratory insertion, where the aryl group on the palladium is transferred to the N=S=O group, forming a new C-S bond. The presence of a base is often crucial in related sulfinate couplings, where it may facilitate this step and neutralize byproducts. nih.gov

Reductive Elimination : The resulting Pd(II) intermediate undergoes reductive elimination to release the final sulfinamide product (Ar-S(O)-NH-Ar') and regenerate the catalytically active Pd(0) species, thus closing the catalytic loop. researchgate.net

The efficiency and selectivity of these cross-coupling reactions are influenced by the choice of ligand, base, and solvent, consistent with general principles established from extensive mechanistic studies of other palladium-catalyzed C-N and C-S bond-forming reactions. researchgate.net

Mechanistic Step Description Key Species Analogous To
Catalyst ActivationPre-catalyst (e.g., Pd(OAc)₂) is reduced to the active Pd(0) species.Pd(0)LₙSuzuki, Buchwald-Hartwig couplings nih.gov
Oxidative AdditionPd(0) inserts into the aryl-halide bond.Ar-Pd(II)-X(L)ₙGeneral Pd cross-coupling researchgate.net
Coordination & C-S Bond FormationThe N-sulfinylamine coordinates to palladium, followed by aryl group transfer.[Ar-Pd(II)(Ar'NSO)(L)ₙ] complexSulfinate cross-coupling nih.govnih.gov
Reductive EliminationThe C-S bond is formed in the product, and Pd(0) is regenerated.Ar-S(O)NH-Ar', Pd(0)LₙGeneral Pd cross-coupling researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 1 Methoxy 3 Sulfinylamino Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-Methoxy-3-(sulfinylamino)benzene, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution. The protons on the benzene (B151609) ring would be influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfinylamino group (-N=S=O). The methoxy protons would appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. The aromatic protons' chemical shifts would vary based on their position relative to the two substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show signals for the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon attached to the methoxy group would be significantly shielded, while the carbon bonded to the nitrogen of the sulfinylamino group would be deshielded.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic environment of the nitrogen atom in the sulfinylamino group. The chemical shift of the nitrogen atom would be characteristic of the N=S=O functionality and would be sensitive to the electronic nature of the aryl ring.

To illustrate the expected chemical shifts, the following table presents data for the related compound, m-anisidine (B1676023). The presence of the sulfinylamino group in this compound would further influence these shifts.

CompoundNucleusChemical Shift (δ, ppm)Reference
m-Anisidine¹HAromatic H: 6.2-7.1, Methoxy H: 3.77 chemicalbook.com
m-Anisidine¹³CAromatic C: 101.3, 104.8, 108.0, 130.2, 148.4, 160.7; Methoxy C: 55.2 allfordrugs.comchemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N=S=O group has strong and characteristic stretching vibrations. Typically, the asymmetric and symmetric stretching modes of the S=O bond in sulfinylamines appear in the regions of 1230-1280 cm⁻¹ and 1070-1120 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the sulfinylamino group and the benzene ring are often strong in the Raman spectrum.

The table below summarizes the expected key vibrational frequencies based on data from related compounds like m-anisidine and N-sulfinylaniline. nist.govchemicalbook.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-H Stretch3000-3100 researchgate.net
Aliphatic C-H Stretch (Methoxy)2850-2960 researchgate.net
Aromatic C=C Stretch1450-1600 researchgate.net
N=S=O Asymmetric Stretch1230-1280 rsc.org
C-O Asymmetric Stretch (Anisole)~1250 researchgate.net
N=S=O Symmetric Stretch1070-1120 rsc.org
C-O Symmetric Stretch (Anisole)~1040 researchgate.net

Mass Spectrometry: Fragmentation Patterns and Precise Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₇NO₂S), the molecular weight is approximately 169.20 g/mol .

Fragmentation Pattern: Upon electron ionization, the molecular ion peak [M]⁺ would be observed. The fragmentation of this ion would likely proceed through several pathways. A common fragmentation for anisole (B1667542) derivatives is the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of a formaldehyde (B43269) molecule (CH₂O). The sulfinylamino group could fragment through the loss of SO or NSO. The fragmentation pattern of m-anisidine typically shows a strong molecular ion peak and significant fragments at m/z 108 (loss of •CH₃) and m/z 92 (loss of CH₂O). nih.govchemicalbook.com The fragmentation of this compound would be a combination of these pathways.

Precise Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule with high accuracy.

X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

This analysis would reveal the geometry of the sulfinylamino group and its orientation relative to the benzene ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. The structure of N-sulfinylaniline has been determined by X-ray crystallography, confirming a planar C-N=S=O core. wikipedia.org A similar planarity would be expected for the sulfinylamino moiety in this compound.

Electronic Spectroscopy for Understanding Electronic Transitions in Aryl Sulfinylamines

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an aryl sulfinylamine is characterized by electronic transitions involving the aromatic π system and the n→π* and π→π* transitions of the N=S=O group.

The spectrum of this compound is expected to show absorption bands in the UV region. The methoxy group, being an auxochrome, would likely cause a bathochromic (red) shift of the benzene π→π* transitions. The sulfinylamino group would also contribute to the electronic spectrum, with its own characteristic absorptions. The study of electronic substituent effects in related compounds like aryl sulphones has shown that the electronic properties of the substituents significantly influence the UV-Vis spectra. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations into 1 Methoxy 3 Sulfinylamino Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the electronic structure and energetic properties of molecules. For 1-methoxy-3-(sulfinylamino)benzene, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to determine key parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. cdnsciencepub.com

The sulfinylamino (-NSO) group is known to be electron-accepting, while the methoxy (B1213986) (-OCH₃) group is an electron-donating group through resonance and electron-withdrawing through induction. Positioned at the meta-position, the methoxy group's influence on the π-system of the benzene (B151609) ring is less direct than if it were at the ortho or para positions. DFT calculations would quantify these electronic effects. The HOMO is expected to be distributed over the benzene ring and the methoxy group, while the LUMO would likely be localized on the electron-deficient NSO moiety. Molecular orbital calculations on N-sulfinylaniline have shown that the N=S and S=O bonds possess significant double bond character. nih.gov The introduction of a methoxy group is expected to perturb these orbitals, a phenomenon that can be precisely modeled. materialsciencejournal.org

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents expected values based on typical DFT calculations for analogous compounds.

Parameter Predicted Value (Illustrative) Significance
EHOMO -6.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eV Indicates chemical reactivity; a smaller gap suggests higher reactivity. sphinxsai.com

Conformational Analysis of the Sulfinylamino Group (e.g., Z/E Configuration, Syn/Anti Conformations of Ar-NSO fragment)

The rotational and inversional barriers around the Ar-N-S-O linkage give rise to different conformers. The primary conformational question for aryl sulfinylamines concerns the geometry of the N=S=O group relative to the aryl ring. Computational studies on N-sulfinylaniline have consistently shown that the molecule adopts a planar syn conformation, where the oxygen atom is on the same side of the N=S bond as the aryl group. nih.gov This conformer is found to be significantly more stable (by approximately 7-10 kcal/mol) than the anti conformer. nih.gov This preference is attributed to favorable orbital interactions and electrostatic factors.

For this compound, it is expected that the syn conformation of the Ar-NSO fragment will also be the global minimum. The presence of the meta-methoxy group is not anticipated to alter this fundamental preference, although it will subtly influence the rotational barrier between conformers. The terms Z/E are also used to describe the arrangement around the N=S double bond, with the syn conformation corresponding to the Z-isomer. The planarity of the C-N=S=O core is a key feature confirmed by these computational models. nih.gov

Prediction and Assignment of Vibrational Frequencies and Modes

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. nih.gov

For this compound, the vibrational spectrum would be characterized by modes associated with its distinct functional groups. Key vibrational modes would include:

N=S=O vibrations: Strong, characteristic stretching frequencies for the N=S and S=O double bonds.

Aromatic C-H and C-C vibrations: Stretching and bending modes typical of a substituted benzene ring.

C-N stretching: Vibration of the bond connecting the phenyl ring to the sulfinylamino group.

Methoxy group vibrations: Asymmetric and symmetric C-H stretching and bending modes of the -OCH₃ group.

DFT calculations provide a detailed assignment for each predicted frequency, describing the atomic motions involved (e.g., stretching, bending, torsion). acs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table presents expected frequency ranges based on DFT calculations for related functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹, Scaled) Description
ν(C-H)aromatic 3100-3000 Aromatic C-H stretching
ν(C-H)methoxy 2980-2850 Methyl C-H stretching
ν(C=C)aromatic 1600-1450 Aromatic ring stretching
ν(S=O) ~1250 Sulfinyl S=O stretching
ν(N=S) ~1150 Sulfinyl N=S stretching
ν(C-O-C) 1270-1230 Asymmetric C-O-C stretching of ether

Reaction Pathway Modeling and Transition State Characterization for Aryl Sulfinylamine Transformations

Aryl sulfinylamines are known to participate in various reactions, notably cycloadditions where the -N=S- moiety can act as a dienophile. rsc.org Computational modeling can elucidate the mechanisms of these transformations by mapping the potential energy surface. This involves locating the structures of transition states (the highest energy point along a reaction coordinate) and intermediates.

For a hypothetical reaction, such as a [4+2] cycloaddition with a diene, DFT calculations can determine the activation energy (the energy difference between reactants and the transition state), which governs the reaction rate. The calculations can also predict the regioselectivity and stereoselectivity of the reaction, for instance, whether a concerted or a stepwise diradical mechanism is favored. While specific pathway modeling for this compound is not available, the principles derived from studies on N-sulfinylaniline and other dienophiles are applicable. These models provide invaluable, atom-level detail on bond-breaking and bond-forming processes.

Analysis of Substituent Effects on Aromaticity and Reactivity through Computational Metrics (e.g., NICS, HOMA)

The aromaticity of the benzene ring in this compound is influenced by its two substituents. This influence can be quantified using computational metrics like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This is a geometry-based index that evaluates the degree of bond length equalization around the ring. A value of 1 indicates a fully aromatic system like benzene, while lower values suggest decreased aromaticity. materialsciencejournal.org

NICS: This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or above the ring plane (NICS(1)). Large negative values are indicative of strong diatropic ring currents, a hallmark of aromaticity. rsc.org

The electron-donating methoxy group and the electron-withdrawing sulfinylamino group will both perturb the π-electron system of the ring, likely leading to a slight decrease in the HOMA and a change in the NICS values compared to unsubstituted benzene. DFT studies on various monosubstituted benzenes show that nearly all substituents lead to a decrease in the magnetic aromaticity as measured by NICS(1)zz. rsc.org Computational analysis would precisely quantify the net effect of the two competing substituents in the meta-substituted pattern.

Molecular Orbital Theory and Electron Density Distribution in Sulfinylaminoarenes

Molecular Orbital (MO) theory provides a delocalized picture of bonding. For this compound, analysis of the molecular orbitals reveals how the atomic orbitals of carbon, nitrogen, sulfur, oxygen, and hydrogen combine. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important as they govern reactivity. The HOMO acts as the primary electron donor in reactions with electrophiles, while the LUMO is the primary electron acceptor from nucleophiles.

Analysis of the electron density, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of the chemical bonds and non-covalent interactions. cdnsciencepub.com In this compound, this analysis would show a high electron density localized in the C=C, N=S, and S=O bonds, characteristic of covalent interactions. The distribution would also reflect the polarity of the molecule, with electron density polarized towards the electronegative oxygen and nitrogen atoms. The electron-accepting character of the NSO group is a key feature that would be evident in the molecule's calculated electron density map. materialsciencejournal.org

Applications and Synthetic Utility of 1 Methoxy 3 Sulfinylamino Benzene in Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

While direct, specific examples of 1-methoxy-3-(sulfinylamino)benzene being used as a foundational piece for elaborate molecular structures are not extensively detailed in dedicated studies, its versatility can be inferred from its role as a precursor to a wide array of sulfur-based functional groups. As a stable, yet reactive, linchpin compound, it facilitates the introduction of the substituted aryl sulfonamide backbone into molecules. This capability allows for the modular assembly of complex products. For instance, general methods using N-sulfinylamines demonstrate their ability to connect two different carbon-based fragments, showcasing their role in building molecular complexity. acs.org The reactivity of the N=S=O group allows for sequential additions of nucleophiles, making compounds like this compound valuable in multi-component reactions that rapidly construct intricate molecular frameworks. acs.org

Precursor to Diverse Sulfur(IV) and Sulfur(VI) Functional Groups

The primary synthetic utility of this compound lies in its ability to serve as a precursor to a variety of functional groups containing sulfur in both the +4 and +6 oxidation states. The electrophilic sulfur center is susceptible to attack by a range of nucleophiles, initiating transformations that lead to more complex and stable sulfur-containing moieties.

Primary sulfonamides are a cornerstone in medicinal chemistry. mdpi.com While classical syntheses often involve sulfonyl chlorides, methods utilizing sulfinylamines offer an alternative route. A general and convenient one-pot process for the synthesis of primary sulfonamides involves the reaction of organometallic reagents (like Grignard or organolithium reagents) with a sulfinylamine. This approach circumvents the often harsh conditions required for preparing sulfonyl chlorides. Although a specific protocol starting from this compound is not detailed, the general mechanism suggests its applicability. The synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has been reported via the reaction of p-anisidine (B42471) with the corresponding nitrobenzenesulfonyl chloride, demonstrating the stability and importance of the methoxy-substituted benzene (B151609) sulfonamide scaffold. mdpi.com

Table 1: Synthesis of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Isomers mdpi.com This table presents data for the synthesis of isomeric compounds, illustrating the formation of the N-aryl sulfonamide linkage.

ReactantsProductYieldMelting Point (°C)
4-Nitrobenzenesulfonyl chloride + p-AnisidineN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide85.84%182–183
3-Nitrobenzenesulfonyl chloride + p-AnisidineN-(4-methoxyphenyl)-3-nitrobenzenesulfonamide79.65%133–134
2-Nitrobenzenesulfonyl chloride + p-AnisidineN-(4-methoxyphenyl)-2-nitrobenzenesulfonamide17.83%85–86

Sulfinamides are another class of sulfur(IV) compounds accessible from sulfinylamine precursors. The synthesis of a related chiral sulfinamide, (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide, has been accomplished through the palladium-catalyzed cross-coupling of (R)-tert-butanesulfinamide with 3-methoxyphenyl (B12655295) bromide. nih.gov This demonstrates a method to construct the N-aryl sulfinamide linkage present in derivatives of this compound. The reverse transformation, using this compound to generate other sulfinamides, can be envisioned through its reaction with suitable organometallic reagents. The resulting N-(3-methoxyphenyl)sulfinamides are valuable intermediates, particularly in asymmetric synthesis. nih.gov

More complex sulfur(VI) functionalities, such as sulfonimidamides and sulfondiimines, are of growing interest in medicinal chemistry. acs.orgacs.org Modern synthetic methods have utilized sulfinylamines as key starting materials for these compounds.

A unified, one-pot approach to both sulfonimidamides and sulfoximines has been developed that relies on the generation of highly reactive sulfinyl nitrene intermediates from novel sulfinylhydroxylamine reagents. acs.org The process involves the sequential addition of nucleophiles. For sulfonimidamides, a Grignard reagent is added first, followed by an amine. acs.org This modular strategy allows for the rapid assembly of diverse products.

Similarly, a method for sulfondiimine synthesis uses a bespoke sulfinylamine reagent, two different Grignard reagents, and a Lewis acid promoter. acs.org This process builds the S(C)₂ core and establishes the two S=N bonds in a controlled manner. The oxidation of the intermediate sulfilimines provides access to sulfondiimines. acs.org These general and powerful methods are applicable to N-sulfinylanilines, suggesting that this compound is a suitable substrate for generating a variety of N-(3-methoxyphenyl)-substituted sulfonimidamides and sulfondiimines. nih.govacs.org The synthesis of sulfonimidamides can also be achieved from sulfinamides via oxidation with reagents like N-chlorosuccinimide, followed by reaction with an amine. beilstein-journals.org

Sulfoximines, the mono-aza analogues of sulfones, are increasingly important motifs in drug discovery. orgsyn.org Several synthetic routes to sulfoximines can be conceptually linked back to sulfinylamine precursors. A powerful, one-pot synthesis of sulfoximines involves the reaction of a sulfinylhydroxylamine with two equivalents of an organometallic reagent, proceeding through a sulfinyl nitrene intermediate. acs.org Alternatively, a modular synthesis of sulfondiimines provides sulfilimine intermediates which can be oxidized to afford sulfoximines, offering a complementary route. acs.org

Other established methods include the direct NH-transfer to sulfoxides using reagents like ammonium (B1175870) carbamate (B1207046) and (diacetoxyiodo)benzene, which notably proceeds with retention of stereochemistry if a chiral sulfoxide (B87167) is used. orgsyn.orgmdpi.com Metal-catalyzed approaches, such as the rhodium-catalyzed imination of sulfoxides, also provide access to NH-sulfoximines. nih.gov While these methods start from sulfoxides or sulfides, the initial sulfur-containing substrates can often be prepared from precursors like this compound.

Table 2: Representative Yields for a Unified Sulfoximine (B86345) and Sulfonimidamide Synthesis acs.org This table shows results from a general method using a sulfinylhydroxylamine reagent (BiPhONSO), demonstrating the feasibility of forming these functional groups in a single pot.

First NucleophileSecond NucleophileProduct TypeYield
4-Fluorophenyl-MgBrt-Butyl-MgBrSulfoximine83%
4-Fluorophenyl-MgBrMorpholineSulfonimidamide85%
Phenyl-MgBrt-Butyl-MgBrSulfoximine81%
Phenyl-MgBr1-Cbz-piperazineSulfonimidamide80%

Application as a Chiral Auxiliary or Chiral Directing Group in Asymmetric Synthesis

Chiral sulfinyl compounds are highly valued as chiral auxiliaries in asymmetric synthesis. nih.gov The sulfinyl group is configurationally stable and can exert powerful stereodirecting effects, yet it can be readily cleaved under mild conditions. sigmaaldrich.com Enantiopure sulfinamides, such as Ellman's tert-butanesulfinamide, are condensed with aldehydes or ketones to form N-sulfinylimines. These intermediates then undergo highly diastereoselective additions of nucleophiles to create new stereocenters. sigmaaldrich.comresearchgate.net

While there are no specific reports detailing the use of an enantiopure form of this compound itself as a chiral auxiliary, the synthesis of the related chiral compound (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide highlights the compatibility of the 3-methoxyphenyl motif within this class of reagents. nih.gov It is plausible that a chiral version of this compound, if prepared, could serve as a chiral directing group. The general utility of aryl-sulfinamides in the asymmetric synthesis of N-heterocycles like piperidines and pyrrolidines is well-documented, further suggesting the potential of this structural motif in stereoselective transformations. researchgate.net

Synthesis of N-Heterocyclic Compounds Utilizing Sulfinylamine Intermediates

The synthetic utility of N-sulfinylamines, such as this compound, is prominently highlighted in their role as precursors to sulfinylimine intermediates. These intermediates are highly reactive and participate in a variety of cycloaddition and nucleophilic addition reactions, which are foundational for the synthesis of a wide array of N-heterocyclic compounds. Enantiopure arylsulfinamides, which can be derived from N-sulfinylamines, are crucial chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, which are often precursors to N-heterocycles. rsc.orgnih.govresearchgate.net

The general strategy involves the in-situ generation of N-sulfinylimines from the corresponding N-sulfinylamine. These imines then serve as key building blocks. For instance, the reaction of N-sulfinylimines with appropriate dienophiles or nucleophiles can lead to the formation of piperidines, pyrrolidines, and aziridines, which are core structures in many natural products and therapeutic agents. nih.govresearchgate.net The methoxy (B1213986) group in this compound is expected to enhance the reactivity of the derived sulfinylimine, potentially leading to higher yields and selectivities in these transformations.

Below is a representative table of N-heterocyclic compounds that could potentially be synthesized using intermediates derived from this compound, based on known reactions of analogous N-sulfinylamines.

HeterocycleSynthetic MethodReactant 1 (from this compound)Reactant 2Potential Product Class
Pyrrolidines [3+2] CycloadditionN-(3-methoxyphenyl)sulfinylimineAzomethine ylide precursorSubstituted pyrrolidines
Piperidines Aza-Diels-Alder ReactionN-(3-methoxyphenyl)sulfinylimine (as dienophile)Danishefsky's dieneDihydropyridinone derivatives
Aziridines Aza-Darzens ReactionN-(3-methoxyphenyl)sulfinylimineα-Halo ester enolateTrisubstituted aziridines
Isoindolinones Annulation ReactionN-(3-methoxyphenyl)sulfinylimine2-Formylbenzoic acid derivativesN-Aryl isoindolinones

This table is illustrative and based on the known reactivity of other N-sulfinylamines. Specific reaction conditions would need to be optimized for this compound.

Development of New Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Forming Reactions

The unique reactivity of the sulfinylamino group in this compound also positions it as a valuable tool for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, which are fundamental transformations in organic synthesis.

Carbon-Carbon Bond Formation:

The N-sulfinyl group can act as a chiral auxiliary and a directing group in asymmetric C-C bond-forming reactions. The derived N-sulfinylimines can undergo nucleophilic addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the C=N bond, leading to the formation of chiral amines with a new C-C bond. The stereochemical outcome of such reactions is often highly controlled by the bulky sulfinyl group.

Carbon-Nitrogen Bond Formation:

The most direct application of this compound in C-N bond formation is through its role as a nitrogen source. The sulfinylamino group can be transferred to various organic substrates. For instance, cycloaddition reactions, such as the aza-Diels-Alder reaction where the N-sulfinylimine acts as the dienophile, directly result in the formation of a new C-N bond within a heterocyclic ring. nih.gov Furthermore, amination reactions where the N-sulfinyl group is transferred to a carbon center represent a direct method for C-N bond construction. rsc.orgnptel.ac.in

Carbon-Sulfur Bond Formation:

While the primary use of N-sulfinylamines often involves the transfer of the nitrogen atom, the sulfur atom can also participate in bond-forming reactions. The N-sulfinyl group can be considered a synthon for other sulfur-containing functional groups. For example, reductive cleavage of the N-S bond followed by functionalization can lead to the formation of thiols or sulfides. More advanced strategies might involve the direct participation of the sulfinyl sulfur in reactions, such as in certain rearrangements or fragmentations, to form new C-S bonds. The development of such reactions would expand the synthetic utility of this compound beyond its role as a nitrogen-transfer agent. Research in the broader field of organosulfur chemistry continues to uncover novel methods for C–S bond formation. nih.govrsc.orgnih.govmdpi.comrsc.org

The table below summarizes potential bond-forming reactions utilizing this compound or its derivatives, based on established methodologies for analogous compounds.

Bond FormedReaction TypeSubstrate 1 (from this compound)Substrate 2Key Features
C-C Nucleophilic AdditionN-(3-methoxyphenyl)sulfinylimineGrignard Reagent (R-MgX)Asymmetric synthesis of chiral amines
C-N Aza-Diels-AlderN-(3-methoxyphenyl)sulfinylimineConjugated DieneFormation of six-membered N-heterocycles
C-N [3+2] CycloadditionN-(3-methoxyphenyl)sulfinylimineDipolarophileSynthesis of five-membered N-heterocycles
C-S Reductive Cleavage & AlkylationThis compoundReducing Agent, then Alkyl HalideFormation of aryl alkyl sulfides

This table presents potential applications based on the known chemistry of related sulfinylamines. The feasibility and conditions for these reactions with this compound would require experimental verification.

Future Research Trajectories and Unanswered Questions in 1 Methoxy 3 Sulfinylamino Benzene Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies for Aryl Sulfinylamines

The pursuit of highly efficient and sustainable methods for constructing aryl sulfinylamines is a cornerstone of future research. Current methodologies often rely on stoichiometric reagents and harsh conditions, limiting their broader applicability and environmental compatibility. The focus is shifting towards catalytic and more benign approaches.

Green chemistry principles are becoming increasingly important in guiding the development of new synthetic methods. mdpi.com This includes the use of alternative energy sources like ultrasound and microwave irradiation to accelerate reactions and improve yields, often under milder conditions. acs.orgacs.orgacs.orgwiley.commmsl.czyoutube.com For example, ultrasound-assisted condensation of aryl sulfonyl chlorides and amines has been shown to produce aryl sulfonamides in high yields. acs.orgacs.org The use of environmentally benign solvents, such as water or bio-based solvents, and reusable catalysts are also key areas of investigation. mdpi.comacs.orgprinceton.edu Catalyst-free procedures, mediated by reusable dehydrating agents like neutral alumina, are being explored for the synthesis of related N-sulfonylimines, highlighting a potential direction for aryl sulfinylamine synthesis. princeton.edu

Future research in this area will likely focus on expanding the substrate scope of these sustainable methods to include a wider variety of functionalized anilines and developing catalytic systems that operate under even milder conditions with lower catalyst loadings. The direct catalytic synthesis of N-sulfinylamines from anilines and a sulfur dioxide source remains a significant, yet challenging, goal.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methodologies for Aryl Sulfinylamine Derivatives

FeatureTraditional MethodsEmerging Sustainable Methods
Reagents Often stoichiometric, sometimes hazardous (e.g., thionyl chloride)Catalytic, use of safer surrogates (e.g., DABSO)
Reaction Steps Multi-step with intermediate isolationOne-pot and tandem reactions
Energy Source Conventional heatingUltrasound, Microwave irradiation
Solvents Often chlorinated or other volatile organic compoundsWater, green solvents, solvent-free conditions
Byproducts Significant waste generationMinimized waste, recyclable components
Efficiency Can be low yielding with complex purificationHigher yields, simpler work-up

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Sulfinylamino Moiety

The sulfinylamino group (–N=S=O) is a versatile functional group with a rich, yet underexplored, reactivity profile. While its role as a sulfur electrophile and in Diels-Alder reactions is known, recent research has begun to uncover a host of new and unprecedented transformations, opening up exciting avenues for synthetic chemistry. acs.org

A significant area of emerging research is the involvement of N-sulfinylamines in radical reactions . Photoredox catalysis has enabled the deoxygenative radical addition to N-sulfinylamines, providing a novel route to sulfinamides. acs.org More recently, a direct radical-mediated decarboxylative sulfinamidation has been developed, allowing access to sulfinamides from the vast chemical space of carboxylic acids. princeton.edunih.gov This reaction is governed by kinetic control, with the radical preferentially attacking the sulfur atom despite the thermodynamic preference for addition to the nitrogen atom. organic-chemistry.orgprinceton.edunih.gov Electrochemical methods are also being explored for the metal-free synthesis of alkyl sulfinamides through the addition of alkyl radicals to the S=N bond. mdpi.com

Transition metal catalysis is another powerful tool for unlocking novel reactivity. Direct C–H functionalization to install sulfinamide and sulfinamidine functionalities is a highly sought-after transformation that would offer a more atom-economical approach to these valuable motifs. acs.org The development of transition metal-catalyzed reactions of N-sulfinyl imines with various nucleophiles has provided access to chiral amines with high stereoselectivity. acs.org Furthermore, the regiodivergent sulfonylation of aziridines using sulfur dioxide insertion, catalyzed by transition metals, presents a new strategy for synthesizing β-amino sulfones. mmsl.cz

The participation of N-sulfinylamines and their derivatives in cycloaddition reactions beyond the classic Diels-Alder is another area of active investigation. Photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines have been shown to construct complex polycyclic scaffolds. wiley.com These reactions, governed by Woodward-Hoffmann rules, can be controlled by thermal or photochemical conditions to achieve different outcomes. nih.govnih.gov The cycloaddition of N-sulfinylaniline with strained alkenes like norbornene has also been studied, indicating the potential for accessing novel heterocyclic systems. unchainedlabs.com

Finally, the reaction of N-sulfinylamines with carbene precursors under visible-light mediation has been shown to produce valuable amides and α-iminoesters, demonstrating the versatility of the N=S=O linchpin in complex bond-forming reactions. nih.gov The use of modular N-silyl sulfinylamine reagents in combination with a wide range of organometallic partners further expands the accessible chemical space of sulfinamides and their derivatives. nih.govacs.org

Future research will undoubtedly focus on discovering new catalytic systems that can mediate these and other novel transformations with high selectivity and efficiency. The unique electronic properties of the methoxy (B1213986) group in 1-Methoxy-3-(sulfinylamino)benzene could be exploited to tune its reactivity in these unprecedented transformations, leading to the synthesis of novel and complex molecular architectures.

Table 2: Overview of Novel Reactivity Patterns of the Sulfinylamino Moiety

Reaction TypeDescriptionKey FeaturesPotential Applications
Radical Reactions Addition of carbon-centered radicals to the N=S=O group.Can be initiated by photoredox catalysis or electrochemistry. Kinetically controlled.Access to a wide range of sulfinamides from readily available precursors like carboxylic acids.
Transition Metal-Catalyzed Reactions C-H activation, cross-coupling, and ring-opening reactions.Enables direct functionalization and construction of complex molecules.Atom-economical synthesis of sulfinamides, chiral amines, and β-amino sulfones.
Cycloadditions [4+2], [2+2], and other cycloaddition pathways.Can be controlled by thermal or photochemical conditions. Access to polycyclic systems.Synthesis of complex heterocyclic scaffolds.
Reactions with Carbenes Insertion of carbenes into the N=S=O bond.Visible-light mediated, transition-metal-free.Formation of amides and α-iminoesters.
Modular Synthesis Reaction with diverse organometallic reagents.Highly versatile, allows for rapid library synthesis.Access to a broad range of functionalized sulfinamides and sulfonimidamides.

In-Depth Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms governing the transformations of aryl sulfinylamines is crucial for the rational design of new reactions and the optimization of existing ones. Future research will increasingly rely on a synergistic approach, combining experimental techniques with high-level computational studies to unravel the intricate details of these complex processes. For a molecule like this compound, understanding how the electron-donating methoxy group influences reaction pathways will be of particular interest.

Computational studies , particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms. mmsl.czprinceton.eduunchainedlabs.comacs.org These studies can provide detailed energy profiles of reaction pathways, helping to distinguish between competing mechanisms and identify rate-determining steps. For example, computational analysis has been instrumental in explaining the observed regioselectivity in the radical addition to sulfinylamines. While the addition of an alkyl radical to the nitrogen atom is thermodynamically more favorable, DFT calculations have shown that the addition to the sulfur atom is kinetically preferred due to lower steric repulsion in the transition state. acs.org This highlights the importance of kinetic versus thermodynamic control in these reactions. Similarly, computational studies have shed light on the mechanism of a novel desulfurdioxidative N-N coupling reaction between N-arylhydroxylamines and N-sulfinylanilines, suggesting a retro-[2π+2σ] cycloaddition proceeding through a stepwise diradical mechanism. acs.org

Experimental mechanistic studies are equally important for validating computational predictions and providing tangible evidence for proposed intermediates and pathways. Kinetic studies , for instance, can help to determine the order of a reaction with respect to different components, providing insights into the composition of the transition state. Radical clock experiments have been used to determine the rate constant for the reaction of an alkyl radical with a sulfinylamine, confirming the high reactivity of this functional group towards radical species. acs.org

The characterization of reaction intermediates is another key aspect of mechanistic investigation. While many intermediates in sulfinylamine chemistry are transient and difficult to isolate, their existence can often be inferred through trapping experiments or spectroscopic techniques. The formation of anionic sulfinamide intermediates from the addition of nucleophiles to the electrophilic sulfur of a sulfinylamine is a common feature in many of its reactions. acs.org Advanced techniques like exchange NMR spectroscopy, which has been used to characterize rapidly equilibrating intermediates in glycosylation reactions, could potentially be adapted to study the dynamic processes occurring in sulfinylamine chemistry. mdpi.com

Future research in this area will focus on applying these and other advanced techniques to a wider range of reactions involving aryl sulfinylamines. For this compound, in-depth mechanistic studies could reveal how the electronic nature of the substituent influences the stability of intermediates and the energy barriers of transition states, thereby enabling a more predictive understanding of its reactivity.

Table 3: Methodologies for Mechanistic Investigation of Aryl Sulfinylamine Reactions

MethodologyInformation GainedExamples of Application
Computational Studies (DFT) Reaction energy profiles, transition state structures, kinetic vs. thermodynamic control. princeton.eduacs.orgElucidating the regioselectivity of radical additions acs.org; modeling cycloaddition pathways. acs.org
Kinetic Experiments Reaction rates, rate laws, determination of rate-determining steps.Validating proposed mechanisms and the role of catalysts.
Radical Clock Experiments Rate constants of radical reactions.Quantifying the reactivity of sulfinylamines towards radical species. acs.org
Intermediate Trapping Identification of transient intermediates.Proving the existence of short-lived species in a reaction pathway.
Spectroscopic Analysis Characterization of stable and some transient species (e.g., using in-situ NMR). mdpi.comObserving the formation and consumption of reactants, intermediates, and products in real-time.
Isotope Labeling Studies Tracing the path of atoms through a reaction.Confirming bond-forming and bond-breaking events.

Integration with Advanced Catalysis and Automation Technologies for Enhanced Synthesis

The future of chemical synthesis, including that of aryl sulfinylamines like this compound, will be heavily influenced by the integration of advanced catalysis with automation technologies. This convergence promises to accelerate the discovery of new reactions, optimize existing processes, and enable the rapid synthesis of compound libraries for various applications, including drug discovery and materials science.

Advanced catalysis continues to be a major driver of innovation. The development of novel palladium, acs.orgnih.govnih.gov copper, acs.org and nickel youtube.com catalysts with tailored ligands is crucial for achieving high efficiency, selectivity, and functional group tolerance in the synthesis of sulfinamides and their derivatives. For instance, palladium-catalyzed methods now allow for the synthesis of sulfinamides from readily available aryl halides under mild conditions. acs.orgnih.govnih.gov Photocatalysis is also emerging as a powerful and sustainable approach, enabling reactions under mild conditions using visible light as the energy source. nih.govrsc.org The future will see the development of even more sophisticated catalysts, potentially including biocatalysts, for the synthesis of complex sulfur-nitrogen compounds.

Automation and flow chemistry are set to revolutionize how these catalytic reactions are performed. nih.govyoutube.com Fully automated flow-through systems have already been developed for the synthesis of secondary sulfonamide libraries, demonstrating the potential for high-throughput synthesis and purification with minimal manual intervention. acs.orgacs.orgMicroreactor technology , a key component of flow chemistry, offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous reagents or unstable intermediates, and improved scalability. mdpi.comwiley.commmsl.czyoutube.com The integration of flow systems with photocatalysis is particularly promising for liquid-gas phase reactions, addressing scalability issues often encountered in batch setups. rsc.org

High-throughput screening (HTS) is another critical technology that, when combined with automation, can dramatically accelerate the optimization of reaction conditions. nih.govunchainedlabs.comsigmaaldrich.com HTS allows for the rapid and parallel screening of large numbers of catalysts, ligands, solvents, and other reaction parameters, enabling chemists to quickly identify the optimal conditions for a desired transformation. unchainedlabs.comsigmaaldrich.comyoutube.com This is particularly valuable in the discovery phase of new catalytic reactions for aryl sulfinylamines.

The future direction in this field involves creating fully integrated platforms that combine HTS for catalyst and reaction discovery with automated flow systems for synthesis and optimization. Such platforms, potentially driven by machine learning algorithms, could autonomously explore vast reaction spaces to identify novel and efficient routes to target molecules like this compound and its derivatives.

Table 4: Advanced Technologies for Enhanced Aryl Sulfinylamine Synthesis

TechnologyDescriptionKey Advantages for Aryl Sulfinylamine Synthesis
Advanced Catalysis Development of highly active and selective catalysts (e.g., Pd, Cu, Ni, photocatalysts). acs.orgacs.orgnih.govMilder reaction conditions, broader substrate scope, improved yields, and enantioselectivity.
Automated Synthesis Use of robotic platforms for automated reaction setup, monitoring, and workup. acs.orgacs.orgIncreased throughput, improved reproducibility, and generation of compound libraries.
Flow Chemistry/Microreactors Performing reactions in continuous flow through small-scale reactors. nih.govmdpi.comwiley.comEnhanced safety, precise control over reaction parameters, improved scalability, and efficient mixing.
High-Throughput Screening (HTS) Parallel screening of a large number of reaction conditions. nih.govunchainedlabs.comsigmaaldrich.comRapid discovery and optimization of new catalysts and reaction protocols.
Integrated Platforms Combination of HTS, automation, and flow chemistry, often guided by AI.Autonomous discovery and synthesis of novel compounds and optimization of reaction pathways.

Computational Design and Prediction of New Aryl Sulfinylamine Derivatives with Tunable Reactivity

The synergy between computational chemistry and synthetic organic chemistry is paving the way for the de novo design of molecules with tailored properties and reactivity. For the class of aryl sulfinylamines, including this compound, computational tools will be instrumental in predicting the behavior of new derivatives and guiding synthetic efforts towards compounds with desired characteristics.

Predicting Reactivity and Selectivity: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and energetics of molecules and transition states. princeton.eduacs.org This allows chemists to predict the reactivity of a proposed aryl sulfinylamine derivative in a given reaction. For example, by calculating the energies of different reaction pathways, it is possible to predict whether a reaction will be kinetically or thermodynamically controlled, and which regio- or stereoisomer is likely to be the major product. acs.org This predictive power can save significant experimental time and resources by focusing efforts on the most promising candidates.

Designing Novel Reagents: Computational methods can be used to design entirely new aryl sulfinylamine reagents with tunable reactivity. By systematically modifying the substituents on the aromatic ring or the nitrogen atom in silico, and then calculating key properties like the electrophilicity of the sulfur atom or the stability of reaction intermediates, it is possible to identify derivatives with enhanced or altered reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the aryl ring of this compound could be computationally modeled to predict the impact on its participation in various reactions. This approach was implicitly used in the development of N-silyl sulfinylamines, where the silyl (B83357) group was chosen to provide a good balance of reactivity and stability. nih.gov

Machine Learning and QSAR: The integration of machine learning (ML) with computational chemistry is a rapidly growing area. By training ML models on datasets of experimental and/or computational results, it is possible to develop predictive models that can rapidly screen large virtual libraries of compounds. acs.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate structural features of molecules with their observed reactivity or biological activity. Such models could be developed for aryl sulfinylamines to predict their performance in specific catalytic reactions or their potential as building blocks for bioactive molecules.

Virtual Screening: Computational tools enable the high-throughput virtual screening of large compound databases to identify molecules with specific desired properties. For example, one could screen a library of virtual aryl sulfinylamine derivatives to identify those with optimal electronic properties for a particular catalytic cycle or those with a high predicted affinity for a biological target. This approach has been used to analyze the chemical space of natural compounds interacting with sulfotransferases, providing a blueprint for how similar methods could be applied to aryl sulfinylamines. wiley.com

The future of aryl sulfinylamine chemistry will involve a continuous feedback loop between computational design and experimental validation. Computational chemists will design novel derivatives with predicted reactivity, and synthetic chemists will then synthesize and test these compounds, with the experimental results being used to further refine the computational models.

Table 5: Computational Approaches for the Design and Prediction of Aryl Sulfinylamine Derivatives

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT) Mechanistic analysis and reactivity prediction. princeton.eduacs.orgTransition state energies, reaction barriers, electronic properties (e.g., charge distribution, orbital energies).
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules.Conformational preferences, solvent effects, binding interactions with catalysts or enzymes.
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular structure with activity.Predictive models for reactivity, selectivity, or biological activity.
Machine Learning (ML) Pattern recognition in large datasets. acs.orgRapid prediction of reaction outcomes, identification of key structural descriptors for reactivity.
Virtual High-Throughput Screening Screening of large virtual compound libraries. wiley.comIdentification of lead compounds with desired properties from a vast chemical space.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions involving Sulfinylamines

To fully understand and optimize the complex reactions of aryl sulfinylamines, it is essential to move beyond traditional offline analysis of starting materials and final products. The development and application of advanced characterization techniques for the in-situ and real-time monitoring of these reactions represent a critical frontier in this field. Such techniques provide a dynamic window into the reaction as it unfolds, enabling the detection of transient intermediates, the quantification of reaction kinetics, and the rapid optimization of reaction conditions.

In-situ spectroscopy is a powerful tool for monitoring the concentration of various species in a reaction mixture over time. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly techniques like exchange NMR (EXSY), can be used to characterize dynamic equilibria between different species, such as rapidly interconverting isomers or reaction intermediates. mdpi.com While challenging due to the potential for low concentrations and short lifetimes, the application of such methods could provide invaluable information about the intermediates in sulfinylamine reactions. Raman and Infrared (IR) spectroscopy are also well-suited for in-situ monitoring, as they can provide structural information about molecules in solution and are often compatible with the conditions of chemical reactors, including flow systems.

Process Analytical Technology (PAT) is a framework that utilizes in-situ monitoring and other analytical tools to design, analyze, and control manufacturing processes. The integration of PAT into the synthesis of aryl sulfinylamines would allow for real-time adjustments of reaction parameters (e.g., temperature, flow rate, reagent addition) to maintain optimal conditions, ensure consistent product quality, and enhance safety.

Mass spectrometry (MS) techniques can also be adapted for real-time reaction monitoring. For example, electrospray ionization mass spectrometry (ESI-MS) can be coupled directly to a reaction vessel or a flow reactor to provide a continuous stream of data on the composition of the reaction mixture. This can be particularly useful for identifying reaction intermediates and byproducts.

A particularly innovative approach involves the use of novel optical probes , such as reconfigurable Janus emulsions. These microscopic droplets can change their morphology in response to changes in interfacial tension, which can be correlated with the concentration of surface-active species like surfactants. youtube.com While not yet applied to sulfinylamine chemistry, this concept of using responsive soft matter systems for in-situ monitoring could inspire the development of entirely new analytical tools.

Future research will focus on adapting and refining these advanced characterization techniques for the specific challenges of sulfinylamine chemistry. This includes developing probes and methods that are sensitive to the key functional groups involved in these reactions and are robust enough to withstand the often reactive conditions. The insights gained from in-situ monitoring will be invaluable for unraveling complex reaction mechanisms, accelerating process development, and ensuring the safe and efficient production of this compound and other valuable aryl sulfinylamines.

Table 6: Advanced Characterization Techniques for In-Situ Reaction Monitoring

TechniquePrinciplePotential Application in Sulfinylamine Chemistry
In-situ NMR Spectroscopy Measures the magnetic properties of atomic nuclei. Exchange NMR can probe dynamic equilibria. mdpi.comCharacterization of transient intermediates, determination of reaction kinetics, and elucidation of reaction pathways.
In-situ Raman/IR Spectroscopy Measures molecular vibrations to identify functional groups and molecular structures.Real-time monitoring of reactant consumption and product formation, process control in flow reactors.
Process Analytical Technology (PAT) A system for designing, analyzing, and controlling manufacturing through timely measurements.Real-time optimization of reaction conditions, ensuring consistent product quality and process safety.
Real-time Mass Spectrometry Measures the mass-to-charge ratio of ions to identify and quantify molecules.Detection of reaction intermediates and byproducts, monitoring of reaction progress.
Novel Optical Probes Materials that change their optical properties in response to a chemical stimulus. youtube.comDevelopment of new sensor systems for monitoring specific components in the reaction mixture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.